4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Description
The compound 4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core substituted with a 3-fluorobenzylthio group at position 4 and a 4-fluorophenyl group at position 2. This structure combines fluorine atoms at both aromatic rings, which are known to enhance metabolic stability and binding affinity through electronegative and hydrophobic effects.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3S/c20-15-6-4-14(5-7-15)17-11-18-19(22-8-9-24(18)23-17)25-12-13-2-1-3-16(21)10-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDFFWXZZNBARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazolo[1,5-a]pyrazine core with 3-fluorobenzylthiol, typically in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the pyrazolo[1,5-a]pyrazine core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties by acting as inhibitors of tyrosine kinases (TKIs). These enzymes play a crucial role in cancer cell proliferation and survival.
- Targeting Src Family Kinases (SFKs) : The compound has been shown to inhibit SFKs such as Src and Fyn, which are implicated in various cancers including neuroblastoma and glioblastoma multiforme. In vitro studies have demonstrated that similar pyrazolo compounds can induce apoptosis in cancer cell lines, suggesting their potential as effective anticancer agents .
Neuroprotective Effects
The compound's ability to interact with pathways involved in neurodegenerative diseases positions it as a potential therapeutic agent for conditions like Alzheimer's disease.
- Inhibition of Tau Phosphorylation : Research indicates that pyrazolo derivatives can inhibit the phosphorylation of tau protein, a key factor in the pathogenesis of Alzheimer's disease. This inhibition may help mitigate neurodegeneration associated with tauopathies .
| Activity | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Antiproliferative | c-Src | 90 | A431 |
| Antiproliferative | Fyn | 70 | K562 |
| Tau Phosphorylation Inhibition | Tau Protein | - | SH-SY5Y |
Study on Antiproliferative Effects
In a study conducted by researchers investigating novel TKIs, a derivative of the pyrazolo scaffold showed promising results against neuroblastoma cell lines (SH-SY5Y). The compound exhibited an IC50 value of 80 nM, indicating potent antiproliferative activity .
Neuroprotective Potential
Another study highlighted the role of similar compounds in inhibiting tau phosphorylation in cellular models of Alzheimer's disease. The findings suggested that these compounds could reduce tau-mediated neurotoxicity, thereby offering a potential avenue for therapeutic intervention .
Mechanism of Action
The mechanism of action of 4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins that play a role in cell proliferation and survival, thereby exerting anti-cancer effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Key Differences : The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- Impact : Methoxy groups are electron-donating, which may reduce electrophilic reactivity compared to the electron-withdrawing fluorine. This substitution could alter binding interactions in enzymatic targets.
- Molecular Weight : 365.43 g/mol (vs. 366.41 g/mol for the target compound) .
4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
- Key Differences: The 3-fluorobenzylthio group is replaced with a non-fluorinated benzylthio group.
- Impact : The absence of fluorine at the benzyl position reduces lipophilicity and may decrease metabolic stability. This compound serves as a baseline for assessing fluorine’s role in the target molecule.
- Molecular Weight : 343.40 g/mol .
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
- Key Differences : The benzylthio group is replaced with a chlorine atom.
- Impact : Chlorine’s larger atomic radius and different electronic profile may sterically hinder binding or alter solubility. This compound is primarily used as a building block in synthesis.
- Molecular Weight : 247.66 g/mol .
2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
- Key Differences : The benzylthio group is replaced with a 4-phenylpiperazine moiety.
- This compound is utilized in biochemical assays .
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example : 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine
- Key Differences : The pyrazine core is replaced with pyrimidine.
- This compound exhibits COX-2 selectivity, suggesting anti-inflammatory applications .
Pyrazolo[1,5-a]quinoxaline Derivatives
- Example: Pyrazolo[1,5-a]quinoxaline with alkyl chains (e.g., butyl/isobutyl)
- Key Differences: The core is expanded to a quinoxaline system.
Structural and Property Comparison Table
Key Findings and Implications
Fluorine Effects: The dual fluorination in the target compound likely optimizes metabolic stability and target binding compared to non-fluorinated analogs .
Substituent Flexibility : Replacement of the benzylthio group with piperazine () or chloro () alters solubility and steric profiles, enabling tailored applications.
Core Modifications: Pyrazolo[1,5-a]pyrimidine and quinoxaline derivatives demonstrate the impact of core structure on biological specificity (e.g., COX-2 vs. TLR7 activity) .
Biological Activity
4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core with fluorinated phenyl and benzyl substituents. The presence of these functional groups is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole and pyrazine rings facilitate binding to active sites, while the substituents modulate affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer cell proliferation.
- Receptor Interaction : It can bind to receptors involved in signaling pathways critical for tumor growth.
Biological Activity Overview
The biological activities observed for this compound include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Properties : Some derivatives of pyrazole compounds have been noted for their anti-inflammatory effects.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of pyrazolo[1,5-a]pyrazine derivatives, including this compound. The results indicated significant cytotoxicity against colon cancer cell lines (CaCO-2), with IC50 values suggesting effective inhibition of cell proliferation .
Case Study 2: Enzyme Inhibition
Research has demonstrated that compounds with similar structures can act as inhibitors of tyrosinase, an enzyme implicated in melanoma. The binding affinity and inhibitory constant (IC50) were measured, showing promising results for derivatives containing the pyrazolo framework .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(3-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves sequential functionalization of the pyrazolo[1,5-a]pyrazine core. Key steps include:
- Solvent thermolysis to generate reactive intermediates like 4-chloropyrazolo[1,5-a]pyrazine (e.g., from 4-methoxy precursors under refluxing toluene) .
- Thioether formation via nucleophilic substitution using 3-fluorobenzylthiol under anhydrous conditions (e.g., DMF, 80°C, 12 hours) to install the (3-fluorobenzyl)thio group.
- Suzuki coupling or Buchwald-Hartwig amination to introduce the 4-fluorophenyl group at position 2 .
Yield optimization requires strict control of stoichiometry, solvent polarity, and temperature. For example, excess thiol (>1.2 eq.) improves substitution efficiency, while inert atmospheres prevent oxidation .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR resolves aromatic protons and fluorinated substituents (e.g., 4-fluorophenyl signals at δ 7.1–7.3 ppm; 3-fluorobenzyl thioether protons at δ 4.3–4.5 ppm).
- ¹³C NMR confirms substitution patterns, with deshielded carbons adjacent to sulfur (~δ 35–40 ppm for SCH₂) .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray Crystallography: Single-crystal analysis (e.g., monoclinic P2₁/c space group) validates bond angles, dihedral angles, and packing interactions, critical for resolving structural ambiguities .
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Moisture Sensitivity: The thioether bond is prone to hydrolysis in aqueous environments. Store under anhydrous conditions (e.g., argon, molecular sieves) .
- Light Sensitivity: Fluorinated aromatic systems may degrade under UV light; use amber vials for long-term storage .
- Thermal Stability: Differential Scanning Calorimetry (DSC) data indicate decomposition above 200°C, suggesting room-temperature stability for routine handling .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrazolo[1,5-a]pyrazine core be achieved to minimize byproducts?
Answer:
- Position 4 Reactivity: The 4-position is electrophilic due to electron-withdrawing effects of the pyrazine nitrogen. Use low-temperature nucleophilic substitution (e.g., −20°C in THF) to avoid over-substitution .
- Protecting Groups: Temporarily block position 7 with a removable group (e.g., methoxy or tert-butyl) during synthesis to direct reactivity to position 2 .
- Catalytic Strategies: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity in cross-coupling reactions, reducing homo-coupling byproducts .
Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT)?
Answer:
- Conformational Analysis: Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray structures to identify discrepancies caused by solvation or crystal packing .
- Dynamic NMR: Variable-temperature ¹H NMR detects rotational barriers in flexible substituents (e.g., 3-fluorobenzyl group), explaining peak splitting anomalies .
- Solid-State vs. Solution Data: Pair Hirshfeld surface analysis (crystallography) with DOSY NMR to assess aggregation effects in solution .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace 3-fluorobenzyl with 4-fluorobenzyl or alkyl thioethers) and compare bioactivity .
- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfur-π or fluorine-hydrogen bonds with target proteins) .
- Biological Assays: Test derivatives in enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determinations to quantify substituent effects .
Q. What strategies mitigate challenges in purifying fluorinated byproducts?
Answer:
- Fluorine-Specific Chromatography: Use C18 columns with ion-pair reagents (e.g., tetrabutylammonium bromide) to resolve polar fluorinated impurities .
- Recrystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to exploit differences in fluorine-driven solubility .
- Mass-Directed Purification: LC-MS systems isolate target masses, particularly useful for trace fluorinated contaminants .
Q. How can computational methods predict and optimize the compound’s electronic properties?
Answer:
- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to assess redox stability and charge transfer potential .
- Solvent Modeling: COSMO-RS simulations predict solvatochromic shifts and solubility in diverse solvents (e.g., DMSO vs. acetonitrile) .
- QSAR Models: Train machine learning algorithms (e.g., Random Forest) on experimental data to prioritize synthetic targets with desired logP or pKa values .
Q. What experimental controls are essential when evaluating biological activity in fluorinated analogs?
Answer:
- Fluorine-Free Controls: Compare activity against non-fluorinated analogs to isolate fluorine-specific effects (e.g., metabolic stability) .
- Isotope-Labeled Studies: Use ¹⁹F NMR to track compound degradation or metabolite formation in vitro .
- Counterion Matching: Ensure consistent salt forms (e.g., hydrochloride vs. free base) to avoid confounding ionic strength effects .
Q. How can synergistic effects between the thioether and fluorophenyl groups be mechanistically probed?
Answer:
- Mutagenesis Studies: Engineer protein targets (e.g., kinases) with cysteine-to-serine mutations to disrupt thioether binding, then measure activity loss .
- Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., enzyme inhibition) using deuterated vs. non-deuterated thioether groups to elucidate transition-state interactions .
- Fluorescence Quenching: Attach a fluorophore to the pyrazolo[1,5-a]pyrazine core and monitor Förster resonance energy transfer (FRET) upon target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
